

Live-Cell Imaging with MB 660R DBCO: Application Notes and Protocols

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Compound of Interest

Compound Name: MB 660R DBCO

Cat. No.: B15622464

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Introduction

MB 660R DBCO is a bright and exceptionally photostable far-red fluorescent dye designed for the sensitive detection of azide-labeled biomolecules in living cells. As a rhodamine-based dye, it offers superior brightness and resistance to photobleaching, making it an ideal choice for demanding applications such as confocal microscopy and single-molecule imaging.[1] The dibenzocyclooctyne (DBCO) group enables a copper-free click chemistry reaction with azide-modified targets, forming a stable triazole linkage. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for cytotoxic copper catalysts, ensuring cell viability and the preservation of native biological processes.[1]

MB 660R DBCO is water-soluble and its fluorescence is insensitive to pH changes between 4 and 10.[2] Its spectral properties, with an excitation maximum around 665 nm and an emission maximum at approximately 685 nm, are well-suited for the 633 nm or 635 nm laser lines commonly found on confocal microscopes.[1][2] Spectrally, it is nearly identical to Alexa Fluor® 660 and CF® 660R Dye.[1]

This document provides detailed application notes and protocols for the use of **MB 660R DBCO** in live-cell imaging, with a focus on labeling cell surface glycans and intracellular proteins.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of MB 660R DBCO

Property	Value	Reference
Molecular Weight	~1003.19 g/mol	[3]
Excitation Maximum (λ_{ex})	~665 nm	[2][4]
Emission Maximum (λ_{em})	~690 nm	[4]
Extinction Coefficient	~92,000 $\text{cm}^{-1}\text{M}^{-1}$	[4][5]
Solubility	Water, DMSO, DMF	[1]
Reactive Group	Dibenzocyclooctyne (DBCO)	[1]
Reacts With	Azides	[1]

Table 2: Performance Characteristics and Comparison with Other Far-Red Dyes

Characteristic	MB 660R	Alexa Fluor 647	Cy5
Quantum Yield	Data not available	~0.33	Data not available
Photostability	Exceptionally photostable	More photostable than Cy5	Less photostable than Alexa Fluor 647
Brightness	Very bright	Very bright	Bright
pH Sensitivity (pH 4-10)	Insensitive	Insensitive	Insensitive

Note: Quantitative photostability data for **MB 660R DBCO** is not readily available in the searched literature. However, it is consistently described as "exceptionally photostable". Alexa Fluor 647 is known to be significantly more resistant to photobleaching than Cy5.[6]

Experimental Protocols

A common workflow for labeling biomolecules with **MB 660R DBCO** involves a two-step process: first, the metabolic incorporation of an azide-containing precursor into the target biomolecule, and second, the reaction of the azide with **MB 660R DBCO**.

Protocol 1: Live-Cell Imaging of Cell-Surface Glycans

This protocol details the metabolic labeling of cell-surface sialic acids with an azido sugar, followed by fluorescent labeling with **MB 660R DBCO**. This method is particularly useful for studying glycan dynamics and aberrant glycosylation in cancer cells.

Materials:

- Live cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
- **MB 660R DBCO**
- Anhydrous DMSO
- Phosphate-buffered saline (PBS), pH 7.4
- Live-cell imaging buffer (e.g., phenol red-free medium with HEPES)
- Fluorescence microscope with live-cell imaging capabilities

Procedure:

- Metabolic Labeling with Azido Sugar: a. Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency. b. Prepare a stock solution of Ac₄ManNAz in sterile DMSO. c. Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM. d. Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azido sugar into cell surface glycans.
- Preparation of **MB 660R DBCO** Staining Solution: a. Prepare a 2 mM stock solution of **MB 660R DBCO** in anhydrous DMSO. b. On the day of imaging, dilute the **MB 660R DBCO**

stock solution in pre-warmed live-cell imaging buffer to a final concentration of 15 μ M.

- Labeling with **MB 660R DBCO**: a. Gently wash the azide-labeled cells twice with pre-warmed PBS to remove residual culture medium. b. Add the 15 μ M **MB 660R DBCO** staining solution to the cells. c. Incubate for 1 hour at 37°C in a CO₂ incubator, protected from light. d. Wash the cells three times with pre-warmed live-cell imaging buffer to remove unbound dye. [7] e. Note: If high background is observed, an additional incubation in dye-free culture medium for 1-2 hours can help reduce non-specific signal.[7]
- Live-Cell Imaging: a. Replace the final wash with fresh, pre-warmed live-cell imaging buffer. b. Image the cells using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation at 630-650 nm and emission at 660-720 nm). c. Maintain the cells at 37°C and 5% CO₂ during imaging.

Protocol 2: Live-Cell Imaging of Nascent Intracellular Proteins

This protocol describes the labeling of newly synthesized proteins in live cells using an azide-modified puromycin analog, followed by detection with **MB 660R DBCO**. This technique allows for the visualization of protein synthesis dynamics and localization.

Materials:

- Live cells of interest
- Complete cell culture medium
- 5'-Azido-puromycin
- **MB 660R DBCO**
- Anhydrous DMSO
- PBS, pH 7.4
- Live-cell imaging buffer
- Fluorescence microscope with live-cell imaging capabilities

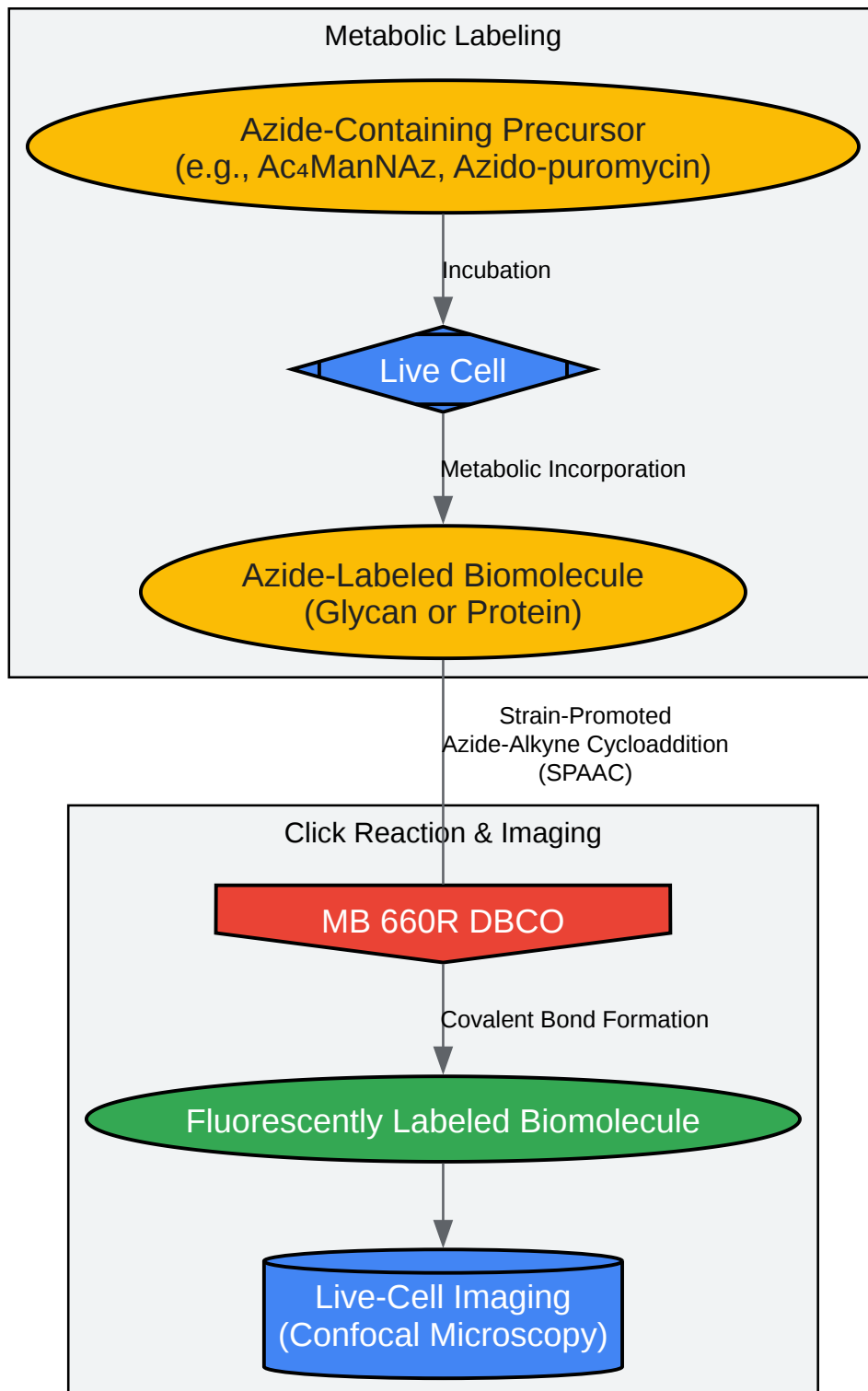
Procedure:

- Labeling of Nascent Proteins with Azido-Puromycin: a. Culture cells to the desired confluency on an imaging dish. b. Prepare a stock solution of 5'-Azido-puromycin in sterile water or DMSO. c. Add the 5'-Azido-puromycin to the cell culture medium to a final concentration that needs to be optimized for the specific cell type and experimental goals (typically in the low micromolar range). d. Incubate the cells for a short period (e.g., 15-60 minutes) to label newly synthesized proteins. The incubation time will determine the population of proteins labeled.
- Preparation of **MB 660R DBCO** Staining Solution: a. Prepare a 2 mM stock solution of **MB 660R DBCO** in anhydrous DMSO. b. Dilute the stock solution in pre-warmed live-cell imaging buffer to a final concentration of 15-20 μ M.
- Labeling with **MB 660R DBCO**: a. Wash the cells twice with pre-warmed PBS. b. Add the **MB 660R DBCO** staining solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light. Note: For intracellular labeling, ensuring cell permeability of the DBCO dye is crucial. While **MB 660R DBCO** is generally cell-permeable, optimization of incubation time and concentration may be necessary. d. Wash the cells three times with pre-warmed live-cell imaging buffer.
- Live-Cell Imaging: a. Add fresh, pre-warmed live-cell imaging buffer. b. Image the cells using a fluorescence microscope with appropriate far-red filter sets.

Visualizations

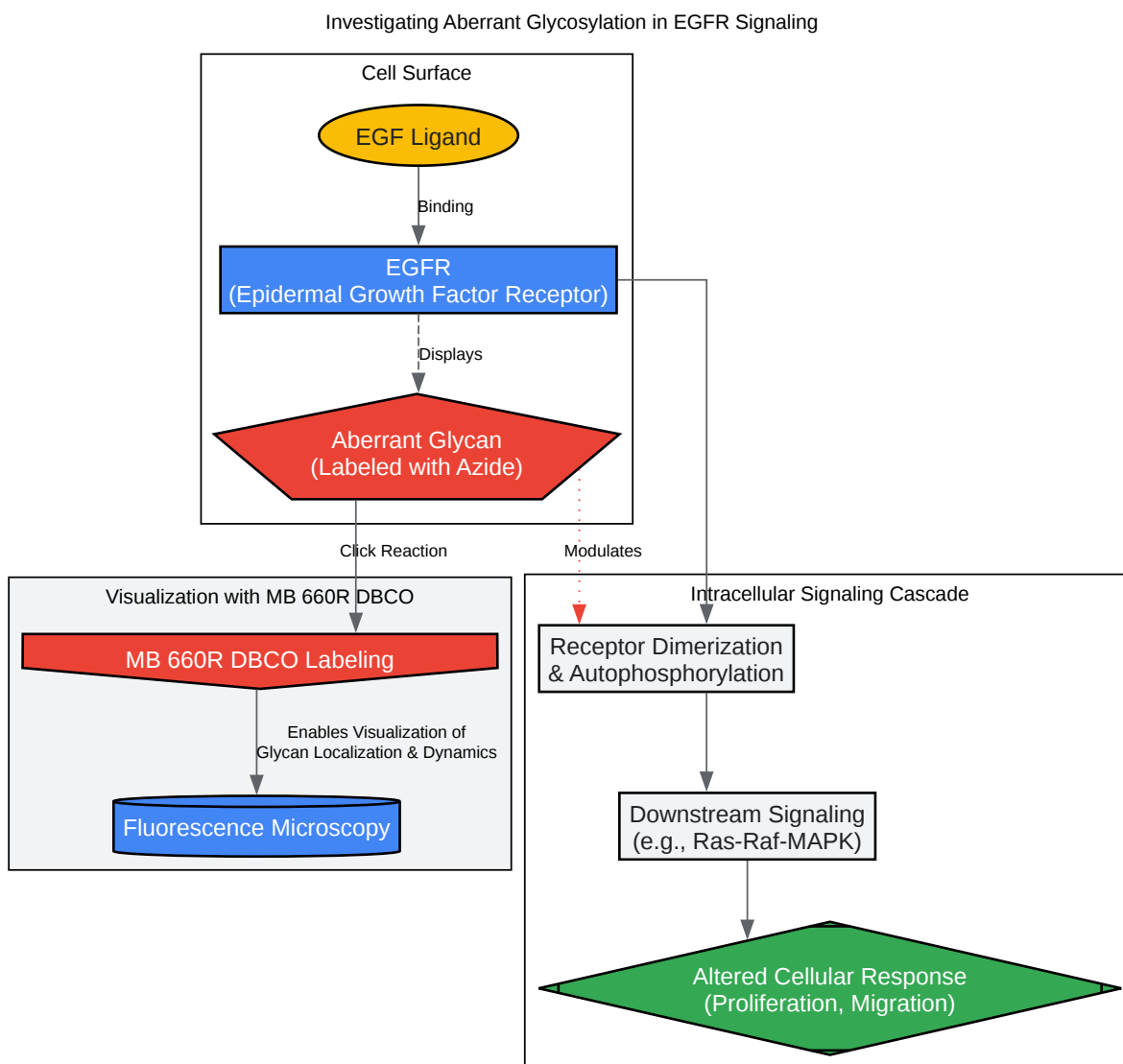
Signaling Pathways and Experimental Workflows

Copper-Free Click Chemistry Workflow



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Caption: Workflow for live-cell imaging using **MB 660R DBCO**.



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